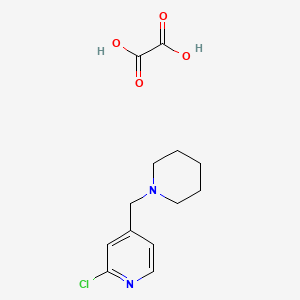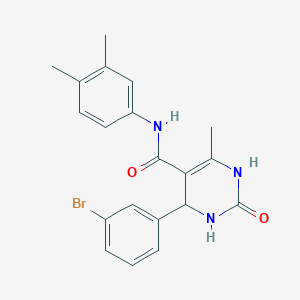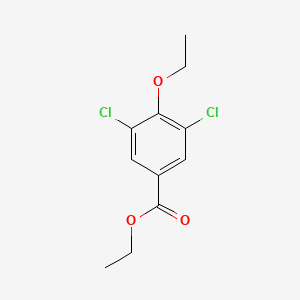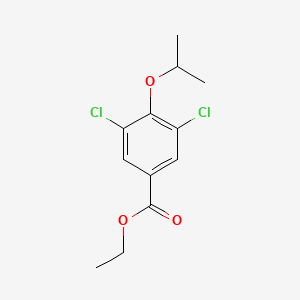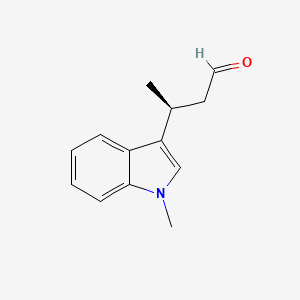
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde
描述
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde, also known as QA, is a chemical compound that has been widely studied for its potential applications in scientific research. QA is a heterocyclic compound that contains a quinoline ring and an aldehyde group, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has a range of interesting biochemical and physiological effects. In addition to its anti-tumor activity, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has been shown to have antioxidant and anti-inflammatory properties. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde in lab experiments is that it is relatively easy to synthesize and purify. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is also stable under a wide range of conditions, making it a useful tool for studying the effects of various treatments on cells. However, one limitation of using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is that it can be toxic to cells at high concentrations. Careful dosing and monitoring of cell viability is necessary when using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde in experiments.
未来方向
There are several future directions for research on (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde. One area of interest is in the development of (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde derivatives with improved anti-tumor activity and reduced toxicity. Another potential direction for research is in the use of (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde as a tool for studying the role of topoisomerase II in cancer cells. Finally, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde may have potential applications in the treatment of neurological disorders, and further research in this area is warranted.
In conclusion, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde, or (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde, is a chemical compound that has potential applications in scientific research. Its anti-tumor activity, antioxidant and anti-inflammatory properties, and potential use in the treatment of neurological disorders make it an interesting compound for further study. While there are limitations to using (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde in lab experiments, careful dosing and monitoring can help mitigate these issues. With continued research, (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde may prove to be a valuable tool in the fight against cancer and other diseases.
科学研究应用
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research for (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde is in the field of cancer treatment. Recent studies have shown that (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. (2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for use in cancer therapy.
属性
IUPAC Name |
2-(2-oxo-3,4-dihydroquinolin-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-7-12-10-4-2-1-3-9(10)5-6-11(12)14/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGYQLJTWCQWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252024 | |
| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-3,4-dihydro-2H-quinolin-1-yl)-acetaldehyde | |
CAS RN |
407633-92-5 | |
| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407633-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



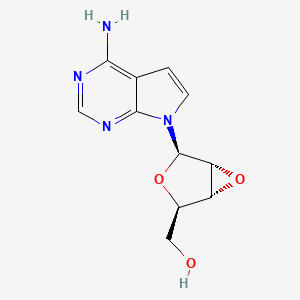
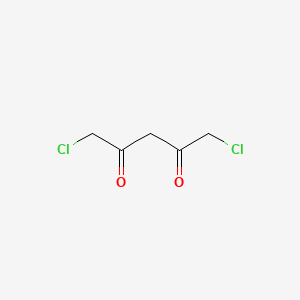
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)
